molecular formula C17H28N2O2 B14616002 N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide CAS No. 57068-27-6

N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide

Cat. No.: B14616002
CAS No.: 57068-27-6
M. Wt: 292.4 g/mol
InChI Key: BYRKBBSKUPRTIX-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an oxazole ring, and a butyl group attached to a methylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the reaction of the oxazole derivative with butylamine and 2-methylpropanoyl chloride to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Employment of high-purity reagents to ensure product quality.
  • Implementation of advanced purification techniques, such as chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.

Major Products Formed:

    Oxidation Products: Oxazole oxides.

    Reduction Products: Reduced amide derivatives.

    Substitution Products: Various substituted oxazole derivatives.

Scientific Research Applications

N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can be compared with other similar compounds, such as:

    N-Butyl-N-(5-phenyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a phenyl group instead of a cyclohexyl group.

    N-Butyl-N-(5-methyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a methyl group instead of a cyclohexyl group.

Uniqueness: The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

57068-27-6

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

N-butyl-N-(5-cyclohexyl-1,3-oxazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C17H28N2O2/c1-4-5-11-19(16(20)13(2)3)17-18-12-15(21-17)14-9-7-6-8-10-14/h12-14H,4-11H2,1-3H3

InChI Key

BYRKBBSKUPRTIX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC=C(O1)C2CCCCC2)C(=O)C(C)C

Origin of Product

United States

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